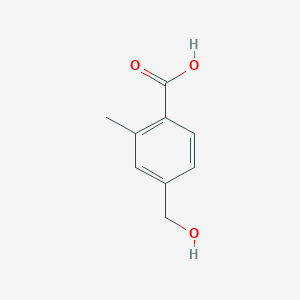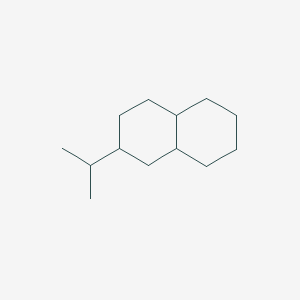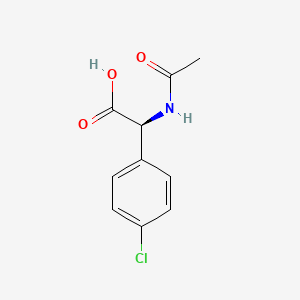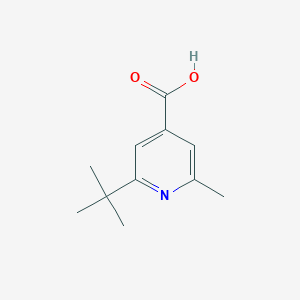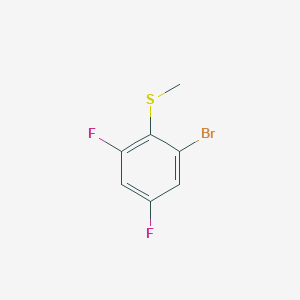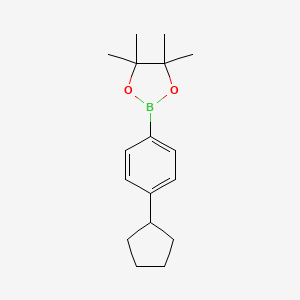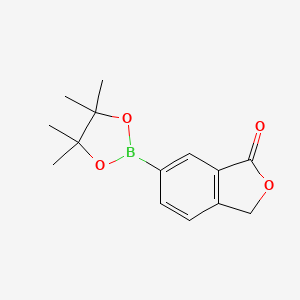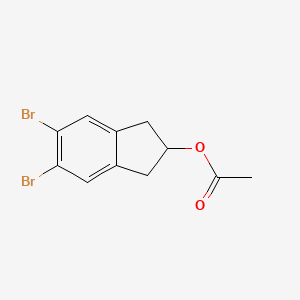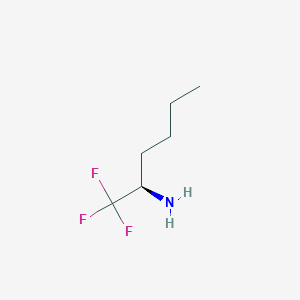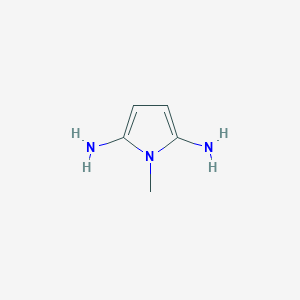
3,5-Difluoro-2-methylsulfanylphenylboronic acid
Descripción general
Descripción
3,5-Difluoro-2-methylsulfanylphenylboronic acid is a chemical compound with the IUPAC name (3,5-difluoro-2-(methylthio)phenyl)boronic acid . It has a molecular weight of 204.01 and its InChI code is 1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-2-methylsulfanylphenylboronic acid can be represented by the InChI code 1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 .Physical And Chemical Properties Analysis
3,5-Difluoro-2-methylsulfanylphenylboronic acid is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Nucleophilic gem-Difluoro(phenylsulfanyl)methylation in Organic Chemistry
Difluoro(phenylsulfanyl)methane, related to 3,5-difluoro-2-methylsulfanylphenylboronic acid, is utilized for nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds. This method allows for the synthesis of α-gem-difluoromethylated adducts, applicable to non-enolizable aldehydes, ketones, cyclic imides, and acid anhydrides (Punirun et al., 2014).
Synthesis of Difluoromethyl Ketones
[Difluoro(phenylsulfanyl)methyl]trimethylsilane, closely related to 3,5-difluoro-2-methylsulfanylphenylboronic acid, has been used for nucleophilic addition to carbonyl groups of Weinreb amides. This process facilitates the conversion to difluoro(phenylsulfanyl)methyl ketones, which can be further transformed into difluoromethyl ketones (Phetcharawetch et al., 2017).
Synthesis of Cyclic Sulfoximines
The difluoro(phenylsulfonyl)methyl group, related to 3,5-difluoro-2-methylsulfanylphenylboronic acid, is significant in facilitating the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes. This leads to the synthesis of cyclic sulfoximines, with potential for further transformation into cyclic sulfinamides (Ye et al., 2014).
Novel Sulfonated Thin-Film Composite Nanofiltration Membranes
Sulfonated aromatic diamine monomers, structurally related to 3,5-difluoro-2-methylsulfanylphenylboronic acid, have been synthesized and used in the preparation of thin-film composite nanofiltration membranes. These membranes are significant in the treatment of dye solutions, enhancing water flux and dye rejection (Liu et al., 2012).
Microbial Degradation of Polyfluoroalkyl Chemicals
Research on the environmental biodegradability of polyfluoroalkyl chemicals, which include compounds related to 3,5-difluoro-2-methylsulfanylphenylboronic acid, has been conducted. This involves studying the microbial degradation pathways and identifying novel degradation intermediates and products, crucial for understanding the environmental fate of these chemicals (Liu & Mejia Avendaño, 2013).
Safety and Hazards
The safety information for 3,5-Difluoro-2-methylsulfanylphenylboronic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
(3,5-difluoro-2-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTISFXJQWGBLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1SC)F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-methylsulfanylphenylboronic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

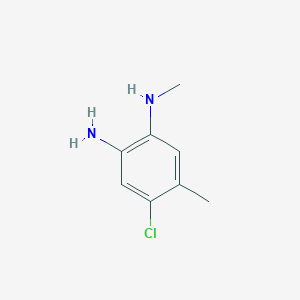
![(2R,3S,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3289840.png)
![4-[(4-Aminophenyl)amino]butanoic acid](/img/structure/B3289848.png)
